Cas no 82640-04-8 (Raloxifene hydrochloride)

Raloxifene Hydrochlorid ist ein selektiver Östrogenrezeptor-Modulator (SERM), der zur Behandlung und Prävention von Osteoporose bei postmenopausalen Frauen eingesetzt wird. Die chemische Verbindung wirkt als Östrogenagonist im Knochengewebe, indem es die Knochendichte erhöht und das Frakturrisiko reduziert. Gleichzeitig zeigt es östrogenantagonistische Effekte in Brust- und Gebärmuttergewebe, was das Risiko für hormonabhängige Tumoren senkt. Raloxifene Hydrochlorid zeichnet sich durch seine hohe Spezifität und gute Verträglichkeit aus, ohne die typischen Nebenwirkungen einer Hormonersatztherapie. Seine stabile chemische Struktur ermöglicht eine zuverlässige Bioverfügbarkeit und pharmakologische Wirkung.
Raloxifene hydrochloride structure
Raloxifene hydrochloride structure
Produktname:Raloxifene hydrochloride
CAS-Nr.:82640-04-8
MF:C28H28ClNO4S
MW:510.044225692749
MDL:MFCD01938233
CID:60479
PubChem ID:329830778

Raloxifene hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone hydrochloride
    • Raloxifene HCl
    • Raloxifene hydrochloride
    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)-(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanone hydrochloride
    • KEOXIFENE HYDROCHLORIDE
    • LY156758 hydrochloride
    • Raloxifene (hydrochloride)
    • Raloxifene Hydrochlo
    • Raloxifene Hydrochloride(LY 139481, Evista®, Keoxifene®)
    • SLK-14-09-S1227
    • Raloxifene Hydrochloride Tablets
    • LY 156758
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone hydrochloride
    • Difluorprednil
    • LY156758
    • LY139481 hydrochloride
    • Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (9CI)
    • 2-(4-Hydroxyphenyl)-3-[4-[2-(piperidin-1-yl)ethoxy]benzoyl]-1-benzothiophen-6-ol hydrochloride
    • Bonebay
    • Bontact
    • Evista
    • Fiona
    • Optruma
    • Ralista
    • Ralofen
    • Reloxafine
    • HB2509
    • 2-(4-hydroxyphenyl)-3-({4-[2-(piperidin-1-yl)ethoxy]phenyl}carbonyl)-1-benzothiophen-6-ol hydrochloride
    • Raloxifene cloridrato
    • CCG-213497
    • HMS1570N05
    • RALOXIFENE HYDROCHLORIDE (MART.)
    • Evista, Raloxifene hydrochloride
    • 82640-04-8
    • Q27122215
    • MLS001332534
    • RALOXIFENE HYDROCHLORIDE [USP-RS]
    • RALOXIFENE HYDROCHLORIDE [EMA EPAR]
    • LY-139481 HCl
    • R 1402
    • MLS001332533
    • Loxifen
    • HY-13738A
    • UNII-4F86W47BR6
    • [6-hydroxy-2-(4-hydroxyphenyl)-benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone hydrochloride
    • [6-hydroxy-2[4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • SR-01000076102-2
    • C28H28ClNO4S
    • RALOXIFENE HYDROCHLORIDE [USP MONOGRAPH]
    • NCGC00015889-05
    • Tox21_110255
    • Clorhidrato de raloxifeno
    • RALOXIFENE HYDROCHLORIDE [WHO-DD]
    • R0109
    • Raloxifene hydrochloride (JAN/USP)
    • METHANONE, (6-HYDROXY-2-(4-HYDROXYPHENYL)BENZO(beta)THIEN-3-YL)(4-(2-(1-PIPERIDINYL)ETHOXY)PHENYL)-, HYDROCHLORIDE
    • Raloxifene hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • NCGC00015889-03
    • 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl methanone hydrochloride
    • Raloxifene hydrochloride for peak identification, European Pharmacopoeia (EP) Reference Standard
    • SW197106-5
    • Raloxifene Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • Evista (Raloxifene Hydrochloride)
    • DTXCID9014181
    • Raloxifene hydrochloride [USAN]
    • NSC759285
    • Raloxifene Teva
    • FT-0630912
    • NSC706725
    • SMR000058508
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]-benzo[b]thiophene hydrochloride
    • LP01051
    • Q-201656
    • MLS000859902
    • Raloxifene hydrochloride- Bio-X
    • NSC-759285
    • Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-,hydrochloride (1:1)
    • METHANONE, (6-HYDROXY-2-(4-HYDROXYPHENYL)BENZO(.BETA.)THIEN-3-YL)(4-(2-(1-PIPERIDINYL)ETHOXY)PHENYL)-, HYDROCHLORIDE
    • BR164310
    • 6-Hydroxy-2-(p-hydroxyphenyl)benzo(b)thien-3-yl-p-(2-piperidinoethoxy)phenyl ketone, hydrochloride
    • AMY23426
    • [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone, monohydrochloride
    • D02217
    • raloxifene.hcl
    • (6-OH-2-(4-OH-Ph)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)Ph)methanone hydrochloride
    • NCGC00015889-11
    • RALOXIFENE HYDROCHLORIDE [MI]
    • Keoxifene
    • s1227
    • [6-hydroxy-2[4-hydroxyphenyl)benzo [b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • Raloxifene hydrochloride, solid
    • Evista (TN)
    • Tox21_501051
    • NCGC00092353-03
    • CHEMBL1116
    • NCGC00255153-01
    • NC00665
    • NCGC00092353-01
    • (6-Hydroxy-2-(4-hydroxypheny)benzo(b)thien-3-yl)(4-(2-piperidin-1-ylethoxy)phenyl)methanone monohydrochloride
    • NSC 759285
    • NS00076186
    • 1-(2-(4-((6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl)carbonyl)phenoxy)ethyl)piperidinium chloride
    • 1-[2-(4-{[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]carbonyl}phenoxy)ethyl]piperidinium chloride
    • CAS-82640-04-8
    • Raloxifene hydrochloride [USAN:USP]
    • Chlorhydrate de raloxifene
    • BKXVVCILCIUCLG-UHFFFAOYSA-N
    • Methanone, (6-hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride
    • Prestwick_1035
    • MLS002222293
    • AC-8390
    • KS-1102
    • Tox21_302369
    • Tox21_110255_1
    • 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl ketone hydrochloride
    • BCP05713
    • RALOXIFENE HYDROCHLORIDE (USP-RS)
    • EU-0101051
    • RALOXIFENE HYDROCHLORIDE (USP MONOGRAPH)
    • 4F86W47BR6
    • NCGC00094334-01
    • LY156758 (Keoxifene) HCl
    • Raloxifene hydrochloride (USAN:USP)
    • RALOXIFENE HYDROCHLORIDE [USP IMPURITY]
    • RALOXIFENE HYDROCHLORIDE [JAN]
    • NCGC00094334-02
    • EN300-52517
    • 6-HYDROXY-2-(P-HYDROXYPHENYL)BENZO(.BETA.)THIEN-3-YL-P-(2-PIPERIDINOETHOXY)PHENYL KETONE, HYDROCHLORIDE
    • Raloxifene hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[ 4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene, hydrochloride
    • (6-Hydroxy-2-(4-hydroxyphenyl)benzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)methanone Hydrochloride
    • A840401
    • Z754931262
    • RALOXIFENE HYDROCHLORIDE [VANDF]
    • RALOXIFENE HYDROCHLORIDE (USP IMPURITY)
    • Pharmakon1600-01505622
    • DTXSID1034181
    • 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]-benzo[b]-thiophene hydrochloride
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo [b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone hydrochloride
    • DS-2162
    • NSC 706725
    • (6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl)(4-(2-piperidin-1-ylethoxy)phenyl)methanone hydrochloride
    • CDT-Raloxifene
    • SR-01000076102-9
    • AKOS008131940
    • [6-hydroxy-2[4-hydroxyphenyl)benzo [b]thien3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride
    • NCGC00261736-01
    • CHEBI:50740
    • 2-(4-hydroxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]benzoyl}-1-benzothiophen-6-ol hydrochloride
    • SCHEMBL19077
    • NSC-706725
    • 6-HYDROXY-2-(P-HYDROXYPHENYL)BENZO(beta)THIEN-3-YL-P-(2-PIPERIDINOETHOXY)PHENYL KETONE, HYDROCHLORIDE
    • RALOXIFENE HYDROCHLORIDE (EP MONOGRAPH)
    • Cloridrato de Raloxifeno
    • MFCD01938233
    • (6-OXO-1,6-DIHYDRO-PYRIDAZIN-3-YLOXY)-ACETICACID
    • CS-1775
    • Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1)
    • Methanone, hydrochloride
    • SR-01000076102
    • [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride
    • C28H27NO4S.HCl
    • RALOXIFENE HYDROCHLORIDE [MART.]
    • [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride
    • RALOXIFENE HYDROCHLORIDE [ORANGE BOOK]
    • RALOXIFENE HYDROCHLORIDE [EP MONOGRAPH]
    • LY-156758
    • MDL: MFCD01938233
    • Inchi: 1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H
    • InChI-Schlüssel: BKXVVCILCIUCLG-UHFFFAOYSA-N
    • Lächelt: Cl.O=C(C1C2C(=CC(=CC=2)O)SC=1C1C=CC(O)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1
    • BRN: 6036780

Berechnete Eigenschaften

  • Genaue Masse: 509.142757g/mol
  • Oberflächenladung: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Anzahl drehbarer Bindungen: 7
  • Monoisotopenmasse: 509.142757g/mol
  • Monoisotopenmasse: 509.142757g/mol
  • Topologische Polaroberfläche: 98.2Ų
  • Schwere Atomanzahl: 35
  • Komplexität: 655
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 2

Experimentelle Eigenschaften

  • Farbe/Form: No data available
  • Dichte: 1.285
  • Schmelzpunkt: 253-268°C
  • Siedepunkt: No data available
  • Flammpunkt: No data available
  • Brechungsindex: 1.654
  • Löslichkeit: DMSO: 28 mg/mL, soluble
  • PSA: 98.24000
  • LogP: 6.81510
  • Merck: 14,8098
  • λ max: 286nm(lit.)
  • Dampfdruck: No data available

Raloxifene hydrochloride Sicherheitsinformationen

Raloxifene hydrochloride Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB439513-5 g
(6-OH-2-(4-OH-Ph)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)Ph)methanone hydrochloride, 97%; .
82640-04-8 97%
5g
€178.00 2023-04-22
abcr
AB439513-25g
(6-OH-2-(4-OH-Ph)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)Ph)methanone hydrochloride, 97%; .
82640-04-8 97%
25g
€518.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R54950-1g
Raloxifene hydrochloride
82640-04-8
1g
¥199.0 2021-09-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1549-100 mg
Raloxifene hydrochloride
82640-04-8 100.00%
100MG
¥1156.00 2022-04-26
TRC
R100000-1g
Raloxifene Hydrochloride
82640-04-8
1g
$ 150.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1549-200 mg
Raloxifene hydrochloride
82640-04-8 100.00%
200mg
¥1734.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1549-1 mL * 10 mM (in DMSO)
Raloxifene hydrochloride
82640-04-8 100.00%
1 mL * 10 mM (in DMSO)
¥258.00 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SU412-1g
Raloxifene hydrochloride
82640-04-8 97+%
1g
243CNY 2021-05-08
TRC
R100000-100mg
Raloxifene Hydrochloride
82640-04-8
100mg
$ 63.00 2023-09-06
TRC
R100000-5g
Raloxifene Hydrochloride
82640-04-8
5g
$ 634.00 2023-04-15

Raloxifene hydrochloride Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Ethanethiol ,  Aluminum chloride Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  15 min, 0 - 5 °C; 10 min, 0 - 5 °C
1.2 Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  20 min, 0 - 5 °C; 3 h, rt; rt → 0 °C
1.3 Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C
1.4 Reagents: Water ;  15 min, cooled
1.5 Reagents: Hydrochloric acid ;  10 h, rt
Referenz
Expeditious synthesis of 3-aryl benzothiophene a raloxifene intermediate
Umareddy, Pailla; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(10), 106-110

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt → 105 °C; 60 min, 102 - 105 °C; 105 °C → 35 °C; 25 - 35 °C
1.2 Solvents: Water ;  pH 10 - 11, 25 - 35 °C
1.3 Solvents: Methanol ,  Water ;  rt → 70 °C; 45 min, 70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  3 h, pH 2, 65 - 70 °C
1.5 Solvents: Water ;  60 min, 70 °C → 5 °C; 0 - 5 °C
Referenz
An improved synthesis of raloxifene hydrochloride: A selective estrogen receptor modulator
Bathini, Pavan Kumar; et al, Heterocyclic Letters, 2014, 4(4), 515-518

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ;  30 min, rt; rt → 30 °C; 2 h, 25 - 35 °C
1.2 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.3 Reagents: Hydrogen ,  Hydrochloric acid Solvents: Methanol ;  1 h, 25 - 35 °C
Referenz
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride
Chavakula, R.; et al, Organic Chemistry: An Indian Journal, 2018, 14(3),

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Chlorobenzene ;  2 h
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  1.5 h, 27 - 29 °C
1.3 Reagents: Ethanethiol ;  0.5 h, 32 - 34 °C
Referenz
Synthesis of Raloxifene hydrochloride as selective estrogen receptor modulator
Chen, Yanzhong; et al, Guangdong Yaoxueyuan Xuebao, 2002, 18(1), 1-3

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  15 - 30 min, 25 - 35 °C; 2 h, 40 - 45 °C
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 - 10 °C; 10 °C → 30 °C; 2 h, 25 - 35 °C
1.3 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 25 - 35 °C
Referenz
A green process for demethylation reaction in synthesis of raloxifene hydrochloride
Chavakula, Ramadas; et al, Journal of the Indian Chemical Society, 2019, 96(3), 391-393

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 - 10 °C; 10 °C → 30 °C; 2 h, 25 - 35 °C
1.2 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 25 - 35 °C
Referenz
A green process for demethylation reaction in synthesis of raloxifene hydrochloride
Chavakula, Ramadas; et al, Journal of the Indian Chemical Society, 2019, 96(3), 391-393

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Chlorobenzene ,  Thionyl chloride Solvents: Dimethylformamide ,  Dichloromethane ,  Pyridine ;  25 - 35 °C; 2 h, 40 - 45 °C
1.2 Reagents: Aluminum chloride ;  30 min, rt; 2 h, 25 - 35 °C
1.3 Reagents: 1-Decanethiol ;  2 h, 25 - 35 °C
1.4 Reagents: Hydrogen ,  Hydrochloric acid Solvents: Methanol ;  1 h, 25 - 35 °C
Referenz
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride
Chavakula, R.; et al, Organic Chemistry: An Indian Journal, 2018, 14(3),

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Referenz
Synthesis of raloxifene hydrochloride
Gong, Ping; et al, Shenyang Yaoke Daxue Xuebao, 2003, 20(2), 111-113

Synthetic Routes 9

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  rt; 4 h, 80 - 85 °C
2.1 Reagents: Ethanethiol ,  Aluminum chloride Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  15 min, 0 - 5 °C; 10 min, 0 - 5 °C
2.2 Solvents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ;  20 min, 0 - 5 °C; 3 h, rt; rt → 0 °C
2.3 Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C
2.4 Reagents: Water ;  15 min, cooled
2.5 Reagents: Hydrochloric acid ;  10 h, rt
Referenz
Expeditious synthesis of 3-aryl benzothiophene a raloxifene intermediate
Umareddy, Pailla; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(10), 106-110

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
2.1 Reagents: Ethanethiol Catalysts: Aluminum chloride Solvents: 1,2-Dichloroethane
Referenz
Processes for preparing 3-(benzoyl)-2-(4-hydroxyphenyl)benzothiophenes
, European Patent Organization, , ,

Raloxifene hydrochloride Raw materials

Raloxifene hydrochloride Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:82640-04-8)Raloxifene hydrochloride
A840401
Reinheit:99%/99%/99%
Menge:500mg/200mg/25g
Preis ($):310.0/183.0/779.0